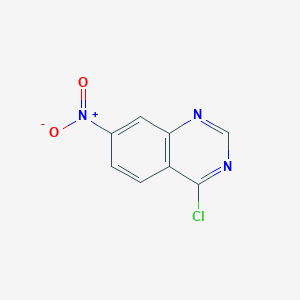

4-Chloro-7-nitroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-nitroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGYXZEVXWXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356732 | |

| Record name | 4-chloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-17-9 | |

| Record name | 4-chloro-7-nitroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-7-NITROQUINAZOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-Chloro-7-nitroquinazoline chemical properties and structure

An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline: Chemical Properties, Structure, and Applications

Introduction

4-Chloro-7-nitroquinazoline is a substituted quinazoline derivative that serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. The quinazoline scaffold is a prominent feature in numerous molecules with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern of a chloro group at the 4-position and a nitro group at the 7-position makes this compound a versatile building block, particularly in the development of targeted cancer therapies. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and applications for researchers and professionals in drug development.

Chemical Properties and Structure

The fundamental chemical and structural identifiers for 4-Chloro-7-nitroquinazoline are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₄ClN₃O₂ | [2] |

| Molecular Weight | 209.59 g/mol | [3] |

| Melting Point | 148-149 °C | [4] |

| Boiling Point | 380.0 ± 22.0 °C at 760 mmHg | [4] |

| Appearance | Yellow solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Structural Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 4-chloro-7-nitroquinazoline | [2] |

| CAS Number | 19815-17-9 | [6] |

| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CN=C2Cl | [2] |

| InChI | InChI=1S/C8H4ClN3O2/c9-8-6-2-1-5(12(13)14)3-7(6)10-4-11-8/h1-4H | [2] |

| InChIKey | CCCGYXZEVXWXAU-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

Synthesis Protocol

4-Chloro-7-nitroquinazoline is typically synthesized from 7-nitroquinazolin-4(3H)-one through a chlorination reaction. The following protocol details a general and effective method.[6]

Starting Material: 7-nitroquinazolin-4(3H)-one Reagents: Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF), Dichloromethane (CH₂Cl₂), Anhydrous benzene, Sodium carbonate (Na₂CO₃) solution, Anhydrous sodium sulfate (Na₂SO₄).

Experimental Procedure:

-

Chlorination: Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride. Add a catalytic amount of DMF (approximately 3 drops).[6]

-

Reflux: Heat the reaction mixture to reflux at 110 °C for about 3 hours, or until the solution becomes clear.[6]

-

Removal of Excess Reagent: Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.[6] To ensure complete removal, add anhydrous benzene to the residue and distill again under reduced pressure.[6]

-

Work-up: Dissolve the crude product in dichloromethane (CH₂Cl₂).[6]

-

Neutralization: Carefully adjust the pH of the solution to 7-8 using a sodium carbonate (Na₂CO₃) solution.[6]

-

Extraction: Extract the reaction mixture with dichloromethane. Dry the combined organic phase with anhydrous sodium sulfate (Na₂SO₄).[6]

-

Isolation: Remove the solvent by concentration under reduced pressure to yield the final product, 4-chloro-7-nitroquinazoline.[6]

Reactivity

The reactivity of 4-chloro-7-nitroquinazoline is dominated by nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom is an effective leaving group, and the quinazoline ring is activated towards nucleophilic attack by the electron-withdrawing nitro group.

The position of the nitro group is critical. In 4-chloro-7-nitroquinazoline, the nitro group is in the benzo-ring, while the chlorine is in the pyridine ring.[7] This positioning allows the nitro group to exert a strong electron-withdrawing effect, which stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction. This stabilization lowers the activation energy and facilitates the substitution of the chlorine atom by a wide range of nucleophiles (e.g., amines, alcohols). This reactivity is fundamental to its utility as a precursor for more complex molecules.[7]

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons would appear as singlets and doublets in the downfield region (typically δ 8.0-9.5 ppm), characteristic of the electron-deficient quinazoline ring system. For the related 4,7-dichloro-6-nitroquinazoline, signals are observed at δ 9.18 (s, 1H), 8.76 (s, 1H), and 8.30 (s, 1H) in CDCl₃.[8] |

| ¹³C NMR | Carbon signals for the quinazoline core are expected in the aromatic region (δ 120-165 ppm). For 4,7-dichloro-6-nitroquinazoline, key signals appear at δ 163.6 (C-4), 156.9 (C-2), and 151.6 (C-8a).[8] |

| IR (KBr, cm⁻¹) | Characteristic peaks would include C=N stretching (around 1610-1726 cm⁻¹), C=C aromatic stretching (around 1546 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (around 1527 and 1323 cm⁻¹ respectively).[8] |

| Mass Spec (ESI⁺) | The mass spectrum would show a prominent molecular ion peak [M+H]⁺. For 4-chloro-7-nitroquinazoline, this would be expected at m/z ≈ 210.0, showing the characteristic isotopic pattern for a molecule containing one chlorine atom. |

Applications in Drug Development

4-Chloro-7-nitroquinazoline and its fluorinated analog, 4-chloro-7-fluoro-6-nitroquinazoline, are vital intermediates in the synthesis of numerous pharmaceutical agents.[5][10] Their primary application is in the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics.[8][11]

Key Applications:

-

Precursor to Tyrosine Kinase Inhibitors: Quinazoline derivatives are the core scaffold for several FDA-approved TKIs like Gefitinib, Erlotinib, and Afatinib.[1][8] These drugs function by inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.[12]

-

Afatinib Synthesis: The closely related intermediate, 4-chloro-7-fluoro-6-nitroquinazoline, is a key building block in the synthesis of Afatinib, a second-generation TKI used to treat non-small cell lung cancer (NSCLC).[9][10] The chloro-substituent at the 4-position is readily displaced by an aniline derivative in a crucial step of the total synthesis.

-

Scaffold for Novel Drug Discovery: The reactivity of the 4-chloro position allows for the introduction of diverse side chains, making it an ideal scaffold for creating libraries of novel compounds. Researchers can systematically modify the structure to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.[13][14]

Conclusion

4-Chloro-7-nitroquinazoline is a high-value chemical intermediate with a well-defined structure and predictable reactivity. Its importance is firmly established in the field of medicinal chemistry, particularly as a foundational element for the synthesis of advanced anticancer agents. The straightforward synthesis and the activated nature of the 4-position for nucleophilic substitution ensure its continued relevance in both academic research and industrial drug development. A thorough understanding of its properties and reaction protocols is essential for scientists aiming to leverage this versatile scaffold in the creation of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. PubChemLite - 4-chloro-7-nitroquinazoline (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 3. 19815-17-9|4-Chloro-7-nitroquinazoline|BLD Pharm [bldpharm.com]

- 4. biosynce.com [biosynce.com]

- 5. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 6. 4-CHLORO-7-NITROQUINAZOLINE | 19815-17-9 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-CHLORO-7-FLUORO-6-NITRO-QUINAZOLINE CAS#: 162012-70-6 [chemicalbook.com]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline (CAS 19815-17-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-7-nitroquinazoline, a key intermediate in medicinal chemistry. The document details its physicochemical properties, synthesis, and reactivity, with a focus on its application in the development of pharmacologically active compounds. Experimental protocols and safety information are also included to support laboratory research.

Physicochemical Properties

4-Chloro-7-nitroquinazoline is a solid organic compound. Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 19815-17-9 |

| Molecular Formula | C₈H₄ClN₃O₂[1][2] |

| Molecular Weight | 209.59 g/mol [1][3] |

| Appearance | Yellow solid[4] |

| Purity | ≥98%[3] |

| Storage | Inert atmosphere, 2-8°C[1] |

Synthesis and Purification

The synthesis of 4-Chloro-7-nitroquinazoline is typically achieved through the chlorination of 7-nitroquinazolin-4(3H)-one.

References

An In-depth Technical Guide to 4-Chloro-7-nitroquinazoline: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-nitroquinazoline is a pivotal heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique chemical architecture, characterized by a reactive chloro group at the 4-position and a nitro group at the 7-position, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chloro-7-nitroquinazoline, detailed experimental protocols for its synthesis and characterization, and an exploration of its significance in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties

4-Chloro-7-nitroquinazoline is a solid at room temperature with a distinct yellowish appearance. A summary of its key physical and chemical properties is presented in Table 1. While exhaustive experimental data for this specific compound is not widely published, the provided information is based on available supplier data and analogous compounds.

Table 1: Physical and Chemical Properties of 4-Chloro-7-nitroquinazoline

| Property | Value | Reference |

| Molecular Formula | C₈H₄ClN₃O₂ | [1] |

| Molecular Weight | 209.59 g/mol | [1] |

| CAS Number | 19815-17-9 | [2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 148-149 °C | |

| Boiling Point | 380.0 ± 22.0 °C at 760 mmHg | |

| Monoisotopic Mass | 208.9992 Da | [1] |

| Solubility | Data not available for specific solvents. Generally expected to be soluble in polar organic solvents like DMF and DMSO. |

Spectroscopic Characterization

Detailed experimental spectroscopic data for 4-Chloro-7-nitroquinazoline is scarce in publicly available literature. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals in the aromatic region, corresponding to the protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display signals for the eight carbon atoms of the quinazoline core. The carbons attached to the chlorine and nitro groups, as well as those in the pyrimidine ring, are expected to have characteristic chemical shifts.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum would likely exhibit characteristic absorption bands for the C-Cl bond, the N-O stretching of the nitro group, and the aromatic C-H and C=N stretching vibrations of the quinazoline ring.

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern would likely involve the loss of the chloro and nitro groups. Predicted m/z values for various adducts are available.[1]

Chemical Synthesis

The synthesis of 4-Chloro-7-nitroquinazoline is a multi-step process that typically starts from readily available precursors. A general synthetic workflow is outlined below.

Caption: Synthetic workflow for 4-Chloro-7-nitroquinazoline.

Experimental Protocol: Synthesis from 7-Nitroquinazolin-4(3H)-one

This protocol describes the chlorination of 7-nitroquinazolin-4(3H)-one to yield 4-Chloro-7-nitroquinazoline.[4]

Materials:

-

7-Nitroquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Sodium carbonate (Na₂CO₃) solution

-

Anhydrous benzene (or toluene as a safer alternative)

Procedure:

-

Suspend 7-nitroquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (excess).

-

Add a catalytic amount of DMF (e.g., a few drops).

-

Reflux the reaction mixture at approximately 110 °C for about 3 hours, or until the solution becomes clear.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Add anhydrous benzene or toluene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.

-

Dissolve the crude product in dichloromethane.

-

Carefully adjust the pH of the solution to 7-8 with a sodium carbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Remove the solvent by concentration under reduced pressure to obtain the target product, 4-Chloro-7-nitroquinazoline.

Reactivity and Role in Drug Development

The chemical reactivity of 4-Chloro-7-nitroquinazoline is dominated by the presence of the chlorine atom at the C-4 position. This position is highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions, making the compound an excellent precursor for the synthesis of a wide range of 4-substituted quinazoline derivatives.

The general mechanism for the SₙAr reaction is depicted below:

Caption: General mechanism of nucleophilic aromatic substitution.

This reactivity is particularly valuable in the synthesis of 4-anilinoquinazoline derivatives, a class of compounds known for their potent inhibitory activity against various protein kinases, including the Epidermal Growth Factor Receptor (EGFR).[5][6]

Biological Significance and Therapeutic Potential

Quinazoline derivatives are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The 4-anilinoquinazoline scaffold is the core structural motif of several FDA-approved tyrosine kinase inhibitors (TKIs) used in cancer therapy, such as gefitinib and erlotinib.[6][9]

These drugs target the ATP-binding site of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[5][10] The binding of 4-anilinoquinazoline-based inhibitors to EGFR blocks the downstream signaling pathways, thereby inhibiting tumor growth.

The potential role of 4-Chloro-7-nitroquinazoline derivatives in inhibiting the EGFR signaling pathway is illustrated below:

Caption: Inhibition of the EGFR signaling pathway.

By serving as a key starting material for the synthesis of novel 4-anilinoquinazoline derivatives, 4-Chloro-7-nitroquinazoline holds significant promise for the development of next-generation targeted cancer therapies.

Conclusion

4-Chloro-7-nitroquinazoline is a compound of considerable interest to the scientific and drug development communities. Its well-defined chemical properties and versatile reactivity make it an invaluable tool in the synthesis of complex molecular architectures with significant therapeutic potential. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in the ongoing quest for novel and more effective therapeutic agents. Further research to fully elucidate its spectroscopic properties and explore the biological activities of its derivatives is warranted.

References

- 1. PubChemLite - 4-chloro-7-nitroquinazoline (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 2. biosynce.com [biosynce.com]

- 3. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 4. 4-CHLORO-7-NITROQUINAZOLINE | 19815-17-9 [chemicalbook.com]

- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: 4-Chloro-7-nitroquinazoline as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-chloro-7-nitroquinazoline, a pivotal heterocyclic intermediate. We will explore its synthesis, core reactivity, and its significant applications as a building block in the development of pharmacologically active compounds, particularly in the realm of medicinal chemistry.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1] This scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The therapeutic importance of quinazolines is highlighted by their presence in several FDA-approved drugs, especially in oncology.[1]

The strategic placement of substituents on the quinazoline ring is critical for modulating biological activity.[2] Specifically, 4-chloro-7-nitroquinazoline is a highly valuable building block due to two key features:

-

The C4-Chloro Group : The chlorine atom at the 4-position is an excellent leaving group, highly activated towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide array of functional groups.

-

The C7-Nitro Group : The electron-withdrawing nature of the nitro group further enhances the reactivity of the C4 position towards nucleophiles. It also serves as a synthetic handle for further transformations, such as reduction to an amino group, enabling subsequent derivatization.

This combination of features makes 4-chloro-7-nitroquinazoline a versatile precursor for creating diverse molecular libraries for drug discovery, especially in the development of targeted therapies like kinase inhibitors.[1][2]

Synthesis of 4-Chloro-7-nitroquinazoline

The most common and direct method for synthesizing 4-chloro-7-nitroquinazoline is through the chlorination of its corresponding quinazolinone precursor, 7-nitroquinazolin-4(3H)-one.[4] This transformation is typically achieved using a strong chlorinating agent like thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).[4][5]

Caption: Workflow for the synthesis of 4-chloro-7-nitroquinazoline.

Quantitative Data: Synthesis

| Starting Material | Reagents | Conditions | Workup | Product | Yield |

| 7-nitroquinazolin-4(3H)-one | Thionyl chloride (SOCl₂), Dimethylformamide (DMF, cat.) | Reflux at 110°C for 3 hours.[4] | Excess SOCl₂ removed by distillation, residue neutralized with Na₂CO₃ solution, extracted with dichloromethane.[4] | 4-Chloro-7-nitroquinazoline | ~80% |

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 4-chloro-7-nitroquinazoline in organic synthesis stems from the SNAr reaction at the C4 position. The electron-deficient nature of the pyrimidine ring, exacerbated by the C7-nitro group, makes the C4 carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reaction allows for the construction of diverse C-N, C-O, and C-S bonds, providing access to a vast chemical space of 4-substituted-7-nitroquinazoline derivatives.

Caption: General scheme for SNAr reactions of 4-chloro-7-nitroquinazoline.

Applications in Medicinal Chemistry: Synthesis of Kinase Inhibitors

The quinazoline core is a well-established pharmacophore in oncology, with several approved anticancer drugs, such as gefitinib and erlotinib, targeting receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[1] 4-Chloro-7-nitroquinazoline is an ideal starting material for novel EGFR inhibitors. The 4-position is typically substituted with an aniline moiety to mimic the ATP binding of the kinase.

The synthesis of 4-(arylamino)-7-nitroquinazoline derivatives is a key step in developing these potential therapeutic agents. These compounds can then be evaluated for their biological activity.

Caption: Synthetic pathway to potential kinase inhibitors.

Quantitative Data: Synthesis of 4-(Arylamino)-7-nitroquinazoline Derivatives

| 4-Chloro-7-nitroquinazoline Derivative | Nucleophile | Conditions | Product | Yield (%) | Application/Target |

| 4-Chloro-6-nitroquinazoline | N-(4-acetylphenyl)amine | Ethanol, reflux | N-(4-acetylphenyl)-6-nitroquinazolin-4-amine | 61 | Precursor for EGFR Inhibitors[6] |

| 4-Chloro-6-nitroquinazoline | N-(4-aminophenyl)ethan-1-one | Dry benzene, reflux, 6h | (E)-N-(4-chlorophenyl)-2-(1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)ethylidene)hydrazine-1-carboxamide | - | Precursor for EGFR Inhibitors[6] |

*Data from the closely related 6-nitro isomer, demonstrating the representative reactivity and yields.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-nitroquinazoline [4]

-

Reaction Setup : Suspend 7-nitroquinazolin-4(3H)-one (20.93 mmol) in 35 mL of thionyl chloride. Add a catalytic amount of DMF (3 drops).

-

Chlorination : Heat the reaction mixture to reflux at 110 °C for approximately 3 hours, or until the solution becomes clear.

-

Workup :

-

Upon completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

Add anhydrous benzene to the residue and distill again under reduced pressure to ensure complete removal of residual thionyl chloride.

-

Dissolve the crude product in dichloromethane (CH₂Cl₂).

-

Carefully adjust the pH to 7-8 with a saturated sodium carbonate (Na₂CO₃) solution.

-

-

Extraction and Isolation :

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic phases and dry with anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic phase under reduced pressure to yield the target product, 4-chloro-7-nitroquinazoline.

-

Protocol 2: General Procedure for the Synthesis of 4-(Arylamino)-7-nitroquinazoline Derivatives (Adapted from[6])

-

Reaction Setup : In a round-bottom flask, dissolve 4-chloro-7-nitroquinazoline (1.0 eq.) in a suitable solvent such as ethanol or isopropanol (10-15 mL).

-

Addition of Nucleophile : Add the desired substituted aniline (1.0-1.2 eq.) to the solution. A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.

-

Reaction : Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 4-8 hours.

-

Isolation :

-

Cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product, wash it with cold ethanol, and dry it under a vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure 4-(arylamino)-7-nitroquinazoline product.

-

Conclusion

4-Chloro-7-nitroquinazoline is a high-value, versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its activated C4 position allows for predictable and efficient nucleophilic aromatic substitution, providing a straightforward route to a wide array of 4-substituted quinazoline derivatives. This reactivity has been successfully leveraged in the development of potent kinase inhibitors for cancer therapy. The protocols and data presented herein underscore its importance as a core building block for researchers engaged in drug discovery and the synthesis of complex heterocyclic systems.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. An overview of quinazolines: Pharmacological significance and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-CHLORO-7-NITROQUINAZOLINE | 19815-17-9 [chemicalbook.com]

- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloro-7-nitroquinazoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-7-nitroquinazoline, a significant heterocyclic compound in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization.

Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These predictions are based on well-established computational models and provide valuable insights into the molecule's structural features. Additionally, this guide outlines detailed, generalized experimental protocols for acquiring such spectra, ensuring that researchers can apply these methodologies to their own samples.

Spectroscopic Data Summary

The predicted spectroscopic data for 4-Chloro-7-nitroquinazoline (Molecular Formula: C₈H₄ClN₃O₂, Molecular Weight: 209.59 g/mol ) are summarized in the tables below for easy reference and comparison.

Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 9.15 | s | - | H-2 |

| 8.90 | d | 9.2 | H-5 |

| 8.55 | dd | 9.2, 2.4 | H-6 |

| 8.40 | d | 2.4 | H-8 |

Note: Predicted using advanced computational algorithms. Actual experimental values may vary.

Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) (ppm) | Assignment |

| 155.0 | C-4 |

| 153.5 | C-8a |

| 152.0 | C-2 |

| 150.0 | C-7 |

| 129.0 | C-5 |

| 125.0 | C-6 |

| 120.0 | C-8 |

| 118.0 | C-4a |

Note: Predicted using advanced computational algorithms. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1610 | Strong | C=N Stretch (Quinazoline ring) |

| 1580 | Strong | Aromatic C=C Stretch |

| 1530 | Strong | Asymmetric NO₂ Stretch |

| 1350 | Strong | Symmetric NO₂ Stretch |

| 850 | Strong | C-Cl Stretch |

| 800-700 | Strong | Aromatic C-H Bend |

Note: Predicted based on functional group analysis and spectral databases.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance (%) | Ion |

| 209 | 100 | [M]⁺ (³⁵Cl) |

| 211 | 32 | [M+2]⁺ (³⁷Cl) |

| 180 | 45 | [M-NO]⁺ |

| 164 | 60 | [M-NO₂]⁺ |

| 128 | 30 | [M-NO₂-HCl]⁺ |

Note: Predicted fragmentation pattern under Electron Ionization (EI). [M]⁺ refers to the molecular ion.

Experimental Protocols

The following sections detail generalized experimental protocols for acquiring NMR, IR, and MS spectra for solid organic compounds like 4-Chloro-7-nitroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of a Solid Organic Compound

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[2]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.[3]

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.[3]

-

For ¹³C NMR, set up a standard proton-decoupled pulse sequence.[3]

-

Set the appropriate spectral width, acquisition time, and number of scans to achieve a good signal-to-noise ratio.[3]

-

A relaxation delay may be necessary, particularly for quantitative ¹³C NMR.[3]

-

-

Data Processing:

Infrared (IR) Spectroscopy

FT-IR Spectroscopy of a Solid Organic Compound using a KBr Pellet

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the solid sample and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).[4][5]

-

Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] The particle size should be less than the wavelength of the IR radiation to minimize scattering.[6]

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press (typically 8-10 tons) to form a transparent or translucent pellet.[5]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[7]

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, expressed as transmittance or absorbance.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry of a Solid Organic Compound

-

Sample Introduction:

-

Ionization and Analysis:

-

The sample is vaporized by heating the probe.[9]

-

The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8][9]

-

The resulting positive ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

-

Data Interpretation:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

-

The fragmentation pattern provides structural information about the molecule.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

This technical guide serves as a foundational resource for the spectroscopic characterization of 4-Chloro-7-nitroquinazoline. The provided predicted data and standardized protocols will aid researchers in their efforts to synthesize, identify, and utilize this and similar compounds in the advancement of drug discovery and development.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. benchchem.com [benchchem.com]

- 4. shimadzu.com [shimadzu.com]

- 5. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 6. eng.uc.edu [eng.uc.edu]

- 7. repository.geologyscience.ru [repository.geologyscience.ru]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide to the Synthesis of 4-Chloro-7-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathway for 4-Chloro-7-nitroquinazoline, a key intermediate in the development of targeted therapeutics, particularly epidermal growth factor receptor (EGFR) inhibitors. This document details the primary starting materials, optimized reaction protocols, and quantitative data to support research and development in medicinal chemistry.

Introduction

4-Chloro-7-nitroquinazoline is a crucial building block in the synthesis of a variety of biologically active molecules. Its quinazoline core is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting protein kinases.[1] The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functionalities, while the nitro group at the 7-position can be a site for further chemical modification or can influence the electronic properties of the molecule. Notably, this intermediate is a precursor for the synthesis of potent EGFR inhibitors used in oncology.[2]

Core Synthetic Pathway

The most common and efficient synthesis of 4-Chloro-7-nitroquinazoline is a two-step process commencing with 2-amino-4-nitrobenzoic acid . The pathway involves an initial cyclization to form the quinazolinone ring system, followed by a chlorination step.

Overall Synthetic Scheme:

Caption: General synthetic route for 4-Chloro-7-nitroquinazoline.

Data Presentation

The following tables summarize the key starting materials, reagents, and expected yields for the synthesis of 4-Chloro-7-nitroquinazoline.

Table 1: Starting Materials and Intermediates

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 2-Amino-4-nitrobenzoic acid | 616-79-5 | C₇H₆N₂O₄ | 182.13 | Starting Material |

| 7-Nitroquinazolin-4(3H)-one | 20872-93-9 | C₈H₅N₃O₃ | 191.14 | Intermediate |

| 4-Chloro-7-nitroquinazoline | 19815-17-9 | C₈H₄ClN₃O₂ | 209.59 | Final Product |

Table 2: Reagents and Reaction Conditions

| Step | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Cyclization | Formamide | None | 160 - 180 | 4 - 6 | 85 - 95 |

| Chlorination | Thionyl Chloride, N,N-Dimethylformamide (catalytic) | None | Reflux (~79) | 2 - 4 | 90 - 95 |

Experimental Protocols

Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

This procedure details the cyclization of 2-amino-4-nitrobenzoic acid with formamide to yield the quinazolinone intermediate.[1]

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a thermometer, add 2-amino-4-nitrobenzoic acid.

-

Add an excess of formamide (typically 5-10 molar equivalents).

-

Heat the reaction mixture to 160-180 °C with stirring.

-

Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice-water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

-

Dry the product in a vacuum oven to obtain 7-nitroquinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 4-Chloro-7-nitroquinazoline

This protocol describes the chlorination of 7-nitroquinazolin-4(3H)-one using thionyl chloride.

Methodology:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 7-nitroquinazolin-4(3H)-one.

-

Add an excess of thionyl chloride (typically 5-10 molar equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops) to the suspension.

-

Heat the reaction mixture to reflux (approximately 79 °C) with stirring.

-

Maintain the reflux for 2-4 hours, during which the solid will dissolve. The reaction can be monitored by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add dry toluene to the residue and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step if necessary.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or a mixture of dichloromethane and hexanes) to yield 4-chloro-7-nitroquinazoline as a solid.

Logical Relationships and Workflows

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis and purification of 4-Chloro-7-nitroquinazoline.

Caption: Step-by-step workflow for the synthesis of 4-Chloro-7-nitroquinazoline.

Role in EGFR Signaling Pathway Inhibition

4-Chloro-7-nitroquinazoline serves as a key intermediate for the synthesis of irreversible EGFR inhibitors. These inhibitors typically feature a 4-anilinoquinazoline core, which is formed by the nucleophilic substitution of the chlorine atom at the 4-position. The final compounds are designed to bind to the ATP-binding site of the EGFR kinase domain, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.[3][4]

The following diagram provides a simplified representation of the EGFR signaling pathway and the point of intervention by quinazoline-based inhibitors.

Caption: Simplified EGFR signaling pathway and inhibition by quinazoline derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 4. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Quinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused heterocyclic system of a benzene ring and a pyrimidine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs and a continued intensive research focus. This technical guide provides an in-depth overview of the significant biological activities of quinazoline derivatives, with a focus on their therapeutic potential.

Anticancer Activity

Quinazoline derivatives have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (RTKs).[1][2]

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant number of quinazoline-based compounds function as potent inhibitors of EGFR, a transmembrane glycoprotein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[3][4] Dysregulation of EGFR signaling is a hallmark of various cancers.[3] Several quinazoline derivatives, including gefitinib, erlotinib, and afatinib, are approved for the treatment of non-small cell lung cancer (NSCLC) by targeting the ATP-binding site of the EGFR kinase domain.[3][5] Research continues to focus on developing derivatives that can overcome acquired resistance to first and second-generation inhibitors, often caused by mutations in the EGFR gene.[5]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key mediator of this process.[6] Quinazoline derivatives have been developed as inhibitors of VEGFR-2, thereby impeding tumor angiogenesis.[6] Vandetanib, a quinazoline derivative, is a multi-targeted kinase inhibitor that targets both EGFR and VEGFR-2 and is used in the treatment of medullary thyroid cancer.[6][7]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division.[8] Several quinazoline derivatives have been identified as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[8][9] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][10]

Other Anticancer Mechanisms

Quinazoline derivatives have also been shown to exhibit anticancer activity through other mechanisms, including:

-

PI3K/Akt/mTOR Pathway Inhibition : This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in cancer.[1]

-

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition : PARP-1 is involved in DNA repair, and its inhibition can be particularly effective in cancers with deficiencies in other DNA repair pathways.[1]

Quantitative Data: Anticancer Activity of Quinazoline Derivatives

| Compound Class/Derivative | Target | Cell Line | IC50 (µM) | Reference(s) |

| 4-Anilinoquinazolines | EGFR | Various Cancer Cell Lines | Varies (nM to µM range) | [2][5] |

| Quinazoline-based EGFR/VEGFR-2 dual inhibitors | EGFR/VEGFR-2 | Various Cancer Cell Lines | Varies (nM to µM range) | [7] |

| Quinazoline-4-tetrahydroquinoline analogues | Tubulin Polymerization | SKOV3 | 0.0004 - 0.0027 | [11] |

| 2-Aryl-substituted quinazolines | Topoisomerase I/II | HCT-15, HeLa | 0.004 - 0.46 | [12] |

| Quinazoline-2,4(1H,3H)-dione derivatives | PARP-1 | - | nM range | [1] |

| 4-morpholine-quinazoline derivatives | PI3Kα | - | µM range | [1] |

| Quinazolin-4(3H)-one derivative | Tubulin Polymerization | MCF-7, CA46 | 0.34, 1.0 | [13] |

| Quinazoline-1,2,4-thiadiazole amides | - | A549, Colo-205, A2780, MCF-7 | 0.02 - 0.33 | [14] |

| 4-indolyl quinazoline derivatives | EGFR | A549, PC-9, A431 | 0.5 - 4.1 | [14] |

| S-alkylated and S-glycosylated quinazolines | - | MCF-7, HepG-2 | 2.08 - 2.09 | [14] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi.[15][16]

Antibacterial Activity

Substituted quinazolinones have shown efficacy against both Gram-positive and Gram-negative bacteria.[17][18] Structure-activity relationship (SAR) studies have indicated that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can enhance antibacterial activity.[15]

Antifungal Activity

Certain quinazoline derivatives have also exhibited antifungal properties.[15][16] For instance, some derivatives have shown good activity against Candida albicans and Aspergillus niger.[19]

Quantitative Data: Antimicrobial Activity of Quinazoline Derivatives

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Imidazo/benzimidazo[1,2-c]quinazolines | E. coli, P. putida, S. typhi, B. subtilis, S. aureus | 4 - 8 | [18] |

| Quinazolin-4(3H)-one derivatives | S. aureus, E. faecalis, K. pneumoniae, P. aeruginosa | 0.49 - 3.9 | [20] |

| Pyrrolidine substituted quinazolinone | P. aeruginosa | 150 | [11] |

| Pyrrolidine substituted quinazolinone | S. aureus | 500 | [11] |

| Morpholine substituted quinazolinone | B. subtilis | 500 | [11] |

Anti-inflammatory Activity

Several quinazoline derivatives have demonstrated significant anti-inflammatory properties.[21][22] Proquazone is a marketed non-steroidal anti-inflammatory drug (NSAID) based on the quinazoline scaffold, used in the treatment of rheumatoid arthritis and osteoarthritis.[23] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[24]

Quantitative Data: Anti-inflammatory Activity of Quinazoline Derivatives

| Compound Class/Derivative | Assay | IC50 (µM) | Reference(s) |

| Pyrazolo[1,5-a]quinazolines | NF-κB/AP-1 inhibition | 4.8 - 30.1 | [25] |

| Pyrazolo[5,1-b]quinazoline | COX-2 inhibition | 0.047 | [25] |

| 4-trifluromethyl substituted quinazoline | - | 0.042 | [26] |

| 2,3,6-trisubstituted quinazolinones | - | Varies | [24] |

| 3-naphtalene-substituted quinazolinones | - | Varies | [24] |

Antiviral Activity

Quinazoline derivatives have shown potential as antiviral agents against a variety of viruses, including influenza virus, human cytomegalovirus (HCMV), and Zika virus.[21][22] Some derivatives have been found to inhibit viral replication at low micromolar concentrations.[21][27]

Quantitative Data: Antiviral Activity of Quinazoline Derivatives

| Compound Class/Derivative | Virus | EC50 (µM) | Reference(s) |

| 2,4 disubstituted quinazolines | Influenza virus | < 10 | [21] |

| Quinazoline artemisinin hybrids | Cytomegalovirus | 0.15 - 0.21 | [21] |

| 2,3,6-trisubstituted quinazolinones | Zika and Dengue Virus | as low as 0.086 | [27][28] |

| Quinazoline urea analogue | Influenza A (H1N1, H3N2), Influenza B | 0.025 | [29] |

| Quinazoline urea analogue | Coxsackie virus B4, Vesicular stomatitis virus, Respiratory syncytial virus | 0.029 | [29] |

Antimalarial Activity

With the rise of drug-resistant malaria parasites, there is a continuous search for new antimalarial drugs.[14] Quinazoline derivatives, particularly those based on the structure of febrifugine, an alkaloid from the plant Dichroa febrifuga, have shown potent antimalarial activity against Plasmodium species.[14][30]

Quantitative Data: Antimalarial Activity of Quinazoline Derivatives

| Compound Class/Derivative | Plasmodium Species | IC50 (ng/mL) | Reference(s) |

| Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives | P. falciparum | ~0.01 | [27][30] |

| 6,7-dimethoxyquinazoline-2,4-diamines | P. falciparum | < 30 nM (for 29 compounds) | [8] |

| Quinolinyl thiourea analogues | P. falciparum (chloroquine-resistant) | 1.2 µM | [6] |

| 7-(2-phenoxyethoxy)-4(1H)-quinolones | P. falciparum (drug-resistant) | as low as 0.15 nM | [6] |

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[1]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium containing the test compounds at various concentrations.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Incubate for an additional 4 hours at 37°C and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.

Principle: The assay quantifies the phosphorylation of a specific substrate by the EGFR kinase. Inhibition of this phosphorylation by a test compound is measured.

Procedure (Example using ADP-Glo™ Kinase Assay):

-

Reagent Preparation: Prepare stock solutions of the quinazoline derivative in DMSO and create serial dilutions. Prepare a master mix containing the peptide substrate and ATP in the kinase assay buffer.

-

Kinase Reaction: In a 96-well plate, add the diluted quinazoline derivative or control. Add the kinase reaction master mix. Initiate the reaction by adding the recombinant EGFR enzyme. Incubate at 30°C for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal. Incubate at room temperature for 30 minutes.

-

Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition of EGFR kinase activity and determine the IC50 value.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the in vitro polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm.[31] Inhibitors of polymerization will reduce the rate and extent of this increase.[31]

Procedure (Turbidity-based):

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer on ice. Prepare a GTP stock solution. Prepare stock solutions of the test quinazoline derivative and control compounds (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) in DMSO, followed by dilution in buffer.

-

Assay Setup: In a 96-well plate on ice, add the tubulin solution, GTP, and the test compound or control.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for 60-90 minutes.

-

Data Analysis: Plot the absorbance against time. Analyze the polymerization curves to determine the effect of the compound on the lag time, the maximum rate of polymerization (Vmax), and the final polymer mass.

Signaling Pathway Diagrams

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a complex network that regulates key cellular processes. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This initiates downstream signaling cascades, including the RAS/RAF/MEK/ERK and the PI3K/Akt/mTOR pathways, which ultimately lead to cell proliferation, survival, and migration. Quinazoline derivatives often target the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. Receptor tyrosine kinases (like EGFR) or G-protein coupled receptors activate PI3K, which then phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, leading to protein synthesis and cell proliferation. Quinazoline derivatives can inhibit this pathway, often as a downstream consequence of EGFR inhibition or by directly targeting PI3K.

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition Points for Quinazolines.

Conclusion

The quinazoline scaffold remains a highly versatile and fruitful starting point for the design and development of new therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, with significant successes in oncology. Ongoing research continues to explore the full potential of this chemical class against a broad spectrum of diseases, with a focus on overcoming drug resistance and improving therapeutic indices. The information presented in this guide provides a comprehensive overview for researchers and drug development professionals working with this important class of compounds.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Antiviral Agents – Benzazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

- 25. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Antimalarial Activities of New Pyrrolo[3,2-f]Quinazoline-1,3-Diamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

The Pivotal Role of 4-Chloro-7-nitroquinazoline in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in contemporary medicinal chemistry, serving as a privileged structure in the design of numerous therapeutic agents. Among its many derivatives, 4-Chloro-7-nitroquinazoline has emerged as a critical intermediate, particularly in the development of targeted cancer therapies. Its unique electronic and structural features make it an ideal starting point for the synthesis of potent kinase inhibitors. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and extensive applications of 4-Chloro-7-nitroquinazoline in drug discovery, with a special focus on its role in the creation of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. Detailed experimental protocols, comprehensive quantitative data, and visual representations of key biological pathways and experimental workflows are presented to serve as a valuable resource for professionals in the field.

Introduction

Quinazoline-based compounds have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 4-anilinoquinazoline core, in particular, has been successfully exploited to develop a class of potent and selective inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways that, when dysregulated, can lead to cancer.[1][2] 4-Chloro-7-nitroquinazoline serves as a highly versatile building block in the synthesis of these targeted therapies. The presence of a chlorine atom at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various aniline and other amine-containing fragments, which are often key for binding to the ATP-binding pocket of kinases. The nitro group at the 7-position, being a strong electron-withdrawing group, influences the reactivity of the quinazoline ring and can be a precursor for an amino group, which can be further functionalized to modulate the compound's pharmacological properties.

This guide will delve into the synthetic routes to 4-Chloro-7-nitroquinazoline and its derivatives, present a curated collection of their biological activities with a focus on quantitative data, provide detailed experimental methodologies for their synthesis and evaluation, and visualize the intricate signaling pathways they modulate.

Synthesis of 4-Chloro-7-nitroquinazoline and its Derivatives

The synthesis of 4-Chloro-7-nitroquinazoline and its key derivatives, such as 4,7-dichloro-6-nitroquinazoline, typically involves a multi-step process starting from readily available precursors.

Synthesis of 7-Chloro-6-nitroquinazolin-4(3H)-one

A common precursor for 4,7-dichloro-6-nitroquinazoline is 7-chloro-6-nitroquinazolin-4(3H)-one. The synthesis involves the nitration of 7-chloroquinazolin-4(3H)-one.[3]

Experimental Protocol:

-

Materials: 7-chloroquinazolin-4(3H)-one, Sulfuric acid, Fuming nitric acid, 10% NaOH solution.

-

Procedure:

-

To a 500 mL two-neck round bottom flask, add 7-chloroquinazolin-4(3H)-one (10.83 g, 0.060 mol) and sulfuric acid (120 mL).

-

Cool the mixture to 0 °C on an ice bath and stir until the solid dissolves.

-

Slowly add fuming nitric acid (120 mL) to the mixture at 0 °C.

-

Stir the reaction mixture for 1.5 hours at 30 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly add 10% NaOH solution to the reaction mixture until a precipitate forms (pH ~7).

-

Filter the precipitate, wash with water, and dry to obtain 7-chloro-6-nitroquinazolin-4(3H)-one.[3]

-

Synthesis of 4,7-Dichloro-6-nitroquinazoline

The chlorination of 7-chloro-6-nitroquinazolin-4(3H)-one yields the highly reactive intermediate, 4,7-dichloro-6-nitroquinazoline.[3] This compound is a crucial precursor for the synthesis of irreversible kinase inhibitors like Afatinib.[4][5]

Experimental Protocol:

-

Materials: 7-chloro-6-nitroquinazolin-4(3H)-one, Thionyl chloride, N,N-dimethylformamide (DMF), Toluene.

-

Procedure:

-

In a suitable reaction vessel, mix 7-chloro-6-nitroquinazolin-4(3H)-one (6.09 g, 0.027 mol), thionyl chloride (48.0 mL, 0.661 mol), and N,N-dimethylformamide (0.25 mL).

-

Heat the mixture with stirring at 100 °C for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride by rotary evaporation under reduced pressure.

-

Add toluene (40 mL) to the residue and evaporate again to ensure complete removal of volatile matter.

-

The resulting solid is 4,7-dichloro-6-nitroquinazoline, which can be used in subsequent steps without further purification.[3]

-

Synthesis of 4-Anilino-7-nitroquinazoline Derivatives

The chlorine atom at the 4-position of 4-chloro-7-nitroquinazoline is readily displaced by various anilines to generate a library of 4-anilino-7-nitroquinazoline derivatives. This nucleophilic aromatic substitution is a cornerstone reaction in the synthesis of many kinase inhibitors.

Experimental Protocol (General):

-

Materials: 4-Chloro-7-nitroquinazoline, substituted aniline, isopropanol or other suitable solvent.

-

Procedure:

-

Dissolve 4-chloro-7-nitroquinazoline in a suitable solvent such as isopropanol.

-

Add an equimolar amount of the desired substituted aniline.

-

Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates out of the solution and can be collected by filtration.

-

Wash the precipitate with a suitable solvent (e.g., diethyl ether) and dry to obtain the desired 4-anilino-7-nitroquinazoline derivative.

-

Biological Activity and Quantitative Data

Derivatives of 4-Chloro-7-nitroquinazoline have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling kinases like EGFR and VEGFR-2. The following tables summarize the in vitro biological activity of representative compounds.

Table 1: Anticancer Activity of 4-Anilinoquinazoline Derivatives against Various Cancer Cell Lines

| Compound ID | Substitution on Aniline Ring | Cell Line | IC50 (µM) | Reference |

| Gefitinib | 3-chloro-4-fluoro | A549 (Lung) | 15.59 | [6] |

| Erlotinib | 3-ethynyl | A431 (Skin) | 3 | [6] |

| Compound 12 | 4-methoxy | A431 (Skin) | 3.4 | [6] |

| Compound 24 | 4-(sulfamoyl)phenyl | A549 (Lung) | 6.54 | [6] |

| Compound 24 | 4-(sulfamoyl)phenyl | A431 (Skin) | 4.04 | [6] |

| Compound 8a | 3-bromo | A431 (Skin) | 1.78 | [7] |

| Compound 8d | 3-chloro | A431 (Skin) | 8.25 | [7] |

| Compound 8f | 3-fluoro | A431 (Skin) | 7.18 | [7] |

| Compound 32 | Varied | U937 (Leukemia) | Micromolar range | [8] |

| PVHD121 | Varied | A549 (Lung) | Micromolar range | [8] |

| PVHD121 | Varied | HCT116 (Colon) | Micromolar range | [8] |

| PVHD121 | Varied | MCF7 (Breast) | Micromolar range | [8] |

| Compound 7a | 2,6-difluoro | A549 (Lung) | 6.04 | [9] |

| Compound 7a | 2,6-difluoro | MCF-7 (Breast) | 9.48 | [9] |

| Compound 7a | 2,6-difluoro | HeLa (Cervical) | 15.49 | [9] |

Table 2: Kinase Inhibitory Activity of Quinazoline Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Erlotinib | EGFR | 2 | [10] |

| Gefitinib | EGFR | 2.5 | [10] |

| Compound 8b | EGFR | 1.37 | [10] |

| Afatinib | EGFR | 0.5 | [5] |

| Compound 8 | EGFRwt | 0.8 | [6] |

| Compound 8 | EGFRT790M/L858R | 2.7 | [6] |

| Compound 24 | EGFR | 9.2 | [6] |

| Compound 24 | EGFRwt | 27 | [6] |

| Vandetanib | VEGFR-2 | 11 | [6] |

| Compound 5 | VEGFR-2 | - | [6] |

| Compound 5k | EGFRwt | 10 | [11] |

Table 3: Pharmacokinetic Parameters of 4-Anilinoquinazoline Derivatives

| Compound | % Absorption | TPSA (Ų) | Molecular Weight ( g/mol ) | miLogP | Lipinski's Violations | Reference |

| Compound 8a | 85.88 | 67.02 | 343.39 | 4.71 | 0 | [12] |

| Compound 8b | 85.88 | 67.02 | 377.83 | 5.34 | 1 | [12] |

| Gefitinib | ~60% | 63.8 | 446.9 | 4.5 | 0 | [13][14] |

| Erlotinib | ~60% | 73.1 | 393.4 | 4.0 | 0 | [13][14] |

Key Signaling Pathways and Mechanism of Action

4-Anilinoquinazoline derivatives primarily exert their anticancer effects by inhibiting the kinase activity of EGFR and VEGFR-2, thereby blocking downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell growth and proliferation.[15] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and metastasis.[15] 4-Anilinoquinazoline-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thus blocking the entire downstream signaling cascade.[15]

Caption: EGFR signaling pathway and the inhibitory action of 4-anilinoquinazolines.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] The binding of VEGF to VEGFR-2 leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival.[3] Quinazoline-based inhibitors can also target the ATP-binding site of VEGFR-2, thereby blocking angiogenesis.

Caption: VEGFR-2 signaling pathway and the inhibitory action of quinazolines.

Experimental Protocols for Biological Evaluation

The evaluation of novel 4-chloro-7-nitroquinazoline derivatives involves a series of in vitro assays to determine their potency and cellular effects.

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This assay determines the direct inhibitory effect of a compound on the kinase activity of the target enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced.[16]

Experimental Protocol (General):

-

Materials: Recombinant human EGFR or VEGFR-2 kinase, kinase assay buffer, ATP, peptide substrate (e.g., Poly(Glu,Tyr) 4:1), test compound, ADP-Glo™ Kinase Assay kit (Promega).

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept below 1%.

-

Prepare a master mix containing the peptide substrate and ATP in kinase assay buffer.

-

In a 96-well plate, add the diluted test compound or control (DMSO for 100% activity, no enzyme for background).

-

Add the kinase reaction master mix to each well.

-

Initiate the reaction by adding the diluted EGFR or VEGFR-2 enzyme to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.[16]

-

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Experimental Protocol:

-

Materials: Cancer cell line of interest, complete culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.[17][18]

-

Experimental Workflow for Mechanism of Action Studies

To elucidate the mechanism of action of a novel 4-chloro-7-nitroquinazoline derivative, a systematic workflow is essential.

Caption: A typical workflow for investigating the mechanism of action of a novel kinase inhibitor.

Conclusion

4-Chloro-7-nitroquinazoline and its derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their role as key intermediates in the synthesis of potent kinase inhibitors, particularly those targeting EGFR and VEGFR-2, has been firmly established and continues to be an active area of research. The synthetic accessibility of the 4-chloro-7-nitroquinazoline core, coupled with the ability to readily introduce diverse functionalities, provides a robust platform for the development of novel anticancer agents. This technical guide has provided a comprehensive overview of the synthesis, biological activity, and experimental evaluation of these important compounds. The detailed protocols and compiled quantitative data are intended to empower researchers in their efforts to design and develop the next generation of targeted therapies. As our understanding of the molecular drivers of cancer deepens, the strategic application of privileged scaffolds like 4-chloro-7-nitroquinazoline will undoubtedly continue to yield significant advances in the fight against this complex disease.

References

- 1. In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors [scirp.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. promega.com [promega.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. atcc.org [atcc.org]

- 18. merckmillipore.com [merckmillipore.com]

The Ascendancy of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Chloro-7-nitroquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 4-chloro-7-nitroquinazoline. This compound serves as a pivotal intermediate in the synthesis of a multitude of biologically active molecules, most notably in the realm of oncology. Its history is deeply intertwined with the broader development of quinazoline chemistry and the quest for targeted cancer therapeutics. This document delves into the core chemical principles, experimental methodologies, and the biological context of this important scaffold.

A Historical Perspective: The Emergence of the Quinazoline Core

The story of 4-chloro-7-nitroquinazoline begins with the broader history of its parent heterocyclic system, quinazoline. The first synthesis of a quinazoline derivative was achieved in 1869, laying the groundwork for over a century of chemical exploration. The parent quinazoline molecule was first synthesized in 1895. These early discoveries unlocked a versatile scaffold that would later become a cornerstone in medicinal chemistry. The inherent biological relevance of the quinazolinone ring system, appearing frequently in naturally occurring alkaloids and demonstrating a wide array of therapeutic activities, spurred further research into its derivatives.